molecular formula C12H20O7 B14642618 Diethyl 2-(2-ethoxy-2-oxoethoxy)butanedioate CAS No. 51980-31-5

Diethyl 2-(2-ethoxy-2-oxoethoxy)butanedioate

Cat. No.: B14642618
CAS No.: 51980-31-5
M. Wt: 276.28 g/mol
InChI Key: WXMXLAOQNVMPIF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(2-ethoxy-2-oxoethoxy)butanedioate can be synthesized through the esterification of butanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating butanedioic acid with ethanol and a catalytic amount of sulfuric acid to produce the diethyl ester. The reaction conditions include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to isolate the desired ester product. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-ethoxy-2-oxoethoxy)butanedioate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield butanedioic acid and ethanol.

    Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the reagent.

    Transesterification: Alcohols and acid or base catalysts.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Hydrolysis: Butanedioic acid and ethanol.

    Transesterification: New esters depending on the alcohol used.

    Reduction: Diols derived from the reduction of the ester groups.

Scientific Research Applications

Diethyl 2-(2-ethoxy-2-oxoethoxy)butanedioate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active ingredients.

    Polymer Chemistry: It is used in the production of biodegradable polymers and copolymers.

    Agricultural Chemistry: It can be utilized in the synthesis of agrochemicals and plant growth regulators.

Mechanism of Action

The mechanism of action of diethyl 2-(2-ethoxy-2-oxoethoxy)butanedioate involves its reactivity as an ester. The ester groups can undergo nucleophilic attack by various reagents, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Diethyl butanedioate: A simpler ester of butanedioic acid with similar reactivity.

    Diethyl 2-oxoethoxybutanedioate: A related compound with a different substitution pattern on the butanedioic acid backbone.

Uniqueness

Diethyl 2-(2-ethoxy-2-oxoethoxy)butanedioate is unique due to the presence of the ethoxy and oxoethoxy groups, which impart distinct chemical properties and reactivity. These functional groups make it a versatile intermediate in organic synthesis and industrial applications.

Properties

CAS No.

51980-31-5

Molecular Formula

C12H20O7

Molecular Weight

276.28 g/mol

IUPAC Name

diethyl 2-(2-ethoxy-2-oxoethoxy)butanedioate

InChI

InChI=1S/C12H20O7/c1-4-16-10(13)7-9(12(15)18-6-3)19-8-11(14)17-5-2/h9H,4-8H2,1-3H3

InChI Key

WXMXLAOQNVMPIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)OCC(=O)OCC

Origin of Product

United States

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